molecular formula C15H20N4O2 B11150630 N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide

N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide

Cat. No.: B11150630
M. Wt: 288.34 g/mol
InChI Key: VUIKADIXKXBCRG-UHFFFAOYSA-N
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Description

N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is a benzotriazinone carboxamide derivative characterized by a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked to a butanamide chain with an isobutyl substituent.

Synthesis: The compound can be synthesized via a multi-step route starting from isatin, as described in related benzotriazinone carboxamide syntheses (e.g., derivatives 14a–14n in Table 1 of ). Key steps include:

Oxidation of isatin to isatoic anhydride using H₂O₂ and HCOOH.

Reaction with 4-aminobutyric acid to form N-(carboxybutyl)anthranilamide.

Diazotization with NaNO₂/HCl to yield 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid.

Activation with benzotriazole and thionyl chloride, followed by coupling with isobutylamine .

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-(2-methylpropyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C15H20N4O2/c1-11(2)10-16-14(20)8-5-9-19-15(21)12-6-3-4-7-13(12)17-18-19/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,16,20)

InChI Key

VUIKADIXKXBCRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide typically involves the reaction of an appropriate benzotriazinone derivative with an isobutylamine derivative. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Carboxamides

A series of N-substituted benzotriazinone carboxamides (14a–14n) were synthesized and structurally characterized (). These compounds differ in their alkyl/aryl substituents, enabling analysis of substituent effects on physicochemical and biological properties.

Key Observations :

  • Electronic Effects: The phenyl group (14n) introduces electron-withdrawing/donating properties depending on substitution patterns, altering electronic density on the benzotriazinone core.
  • Solubility : Linear alkyl chains (e.g., ethyl in 14a) may enhance aqueous solubility compared to branched (isobutyl) or aromatic (phenyl) groups .

Comparison with Benzotriazinone-Containing Organophosphate Derivatives

Benzotriazinone motifs are also found in organophosphate agrochemicals, though these differ significantly in structure and toxicity. Examples from and include:

Table 2: Comparison with Hazardous Organophosphate Derivatives
Compound Name Core Structure Substituents/Functional Groups Toxicity/Regulatory Status
Azinphos ethyl 4-oxo-1,2,3-benzotriazin-3(4H)-yl O,O-diethyl phosphorothioate Highly hazardous; restricted use
Phosphorodithioic acid ester 4-oxo-1,2,3-benzotriazin-3(4H)-yl O,O-dimethyl S-ester Classified as "highly hazardous"
Target carboxamide 4-oxo-1,2,3-benzotriazin-3(4H)-yl N-isobutyl butanamide Toxicity data not reported; likely safer

Key Differences :

  • Functional Groups: Organophosphates contain phosphorothioate/phosphorodithioate groups, which are associated with acetylcholinesterase inhibition and acute toxicity. In contrast, carboxamides like the target compound lack these toxicophores.
  • Applications: Organophosphates (e.g., Azinphos ethyl) are agrochemicals with restricted use due to environmental and health risks. Carboxamides are explored for pharmaceutical applications (e.g., enzyme inhibition, antimicrobial activity) .
  • Toxicity: The carboxamide derivatives’ absence of reactive phosphorus centers suggests a safer profile compared to organophosphates, though detailed toxicological studies are needed .

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